molecular formula C13H19NO2 B13875224 N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine

N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine

Cat. No.: B13875224
M. Wt: 221.29 g/mol
InChI Key: OLDLOVICBLVDFQ-UHFFFAOYSA-N
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Description

N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine is an organic compound with the molecular formula C13H19NO2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of paraldehyde with isobutene in the presence of acidic alumina to form the dioxane ring . The specific conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of catalysts and automated systems helps in maintaining the desired reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine stands out due to its specific amine group and dioxane ring structure, which confer unique chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds, making it a valuable subject for scientific research.

Properties

IUPAC Name

N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2)15-9-11(14-3)12(16-13)10-7-5-4-6-8-10/h4-8,11-12,14H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDLOVICBLVDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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